molecular formula C23H19ClN4O2S2 B4722789 N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea

N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea

Cat. No. B4722789
M. Wt: 483.0 g/mol
InChI Key: FHGIWNSRPLQMLR-UHFFFAOYSA-N
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Description

The compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . It consists of a benzene ring and a 1,3,5-triazine ring .


Synthesis Analysis

A series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated by the disc diffusion method against Helicobacter pylori . The synthesis process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The crystal structure of the compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide belongs to the monoclinic system with space group P 2 1 / c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° .

Scientific Research Applications

Urease Inhibitory Activity

Compounds with a similar structure, specifically 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, have been designed, synthesized, and evaluated in vitro for their urease inhibitor activities . These compounds have shown high activity against the urease enzyme, which is essential for the survival of certain bacteria like Helicobacter pylori . Therefore, “N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N’-(2-methoxyphenyl)urea” could potentially have similar urease inhibitory activity.

Antibacterial Activity

1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious diseases in rice . Given the structural similarity, “N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N’-(2-methoxyphenyl)urea” might also exhibit antibacterial activity.

Antifungal and Nematocidal Activity

1,2,4-oxadiazole derivatives have also exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . These compounds could potentially be used in the development of new pesticides.

Future Directions

The preliminary bioassay showed that the compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide showed not only aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%), but also antifungal activities against Pythium aphanidermatum (62.0%) . These results provide valuable guidelines for the design and synthesis of novel aphid control agents and fungicides .

properties

IUPAC Name

1-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S2/c1-30-19-8-4-3-7-18(19)25-22(29)26-23-28-27-21(32-23)17-6-2-5-9-20(17)31-14-15-10-12-16(24)13-11-15/h2-13H,14H2,1H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGIWNSRPLQMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
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N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
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N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
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N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
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N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea

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